An In-depth Technical Guide to the Core Fundamental Properties of cis-3-Hexene
An In-depth Technical Guide to the Core Fundamental Properties of cis-3-Hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of cis-3-Hexene (also known as (Z)-3-Hexene). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical and physical characteristics. This document includes tabulated data for easy reference, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.
Introduction
cis-3-Hexene is an organic compound classified as an alkene. Its structure consists of a six-carbon chain with a double bond between the third and fourth carbon atoms, where the alkyl groups are on the same side of the double bond.[1] This seemingly simple molecule serves as a valuable building block in organic synthesis and as a reference compound in various analytical studies. A thorough understanding of its fundamental properties is crucial for its effective application in research and development.
Chemical and Physical Properties
The core chemical and physical properties of cis-3-Hexene are summarized in the tables below. This data has been compiled from various reliable sources to provide a quick and comprehensive reference.
Table 1: General and Physical Properties of cis-3-Hexene
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ | [1][2] |
| Molecular Weight | 84.16 g/mol | [2] |
| IUPAC Name | (Z)-hex-3-ene | [2] |
| CAS Number | 7642-09-3 | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Odor | Slightly sweet | [1] |
| Density | 0.681 g/mL at 20 °C | |
| Boiling Point | 66-68 °C | |
| Melting Point | -137.82 °C | [3] |
| Flash Point | -25 °C (-13 °F) - closed cup | |
| Refractive Index (n20/D) | 1.395 | |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| InChI | InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | [2][5] |
| SMILES | CC/C=C\CC | [2] |
Table 2: Safety and Hazard Information for cis-3-Hexene
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor) | P210, P233, P240, P241, P242, P243 |
| Health Hazards | Aspiration Hazard, Category 1 (H304: May be fatal if swallowed and enters airways) | P301 + P310, P331 |
| Eye Irritation, Category 2 (H319: Causes serious eye irritation) | P305 + P351 + P338 | |
| Personal Protective Equipment | Eye protection, gloves, and in some cases, a respirator are recommended. | P280 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of cis-3-Hexene.
Synthesis of cis-3-Hexene via Partial Hydrogenation of 3-Hexyne (B1328910)
A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[9][10]
Materials:
-
3-Hexyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr apparatus or a balloon setup)
-
Magnetic stirrer
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 3-hexyne in anhydrous hexane.
-
Add Lindlar's catalyst to the solution (approximately 5-10% by weight of the 3-hexyne).[11]
-
Seal the flask and purge the system with hydrogen gas to remove any air.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[11]
-
Monitor the reaction progress by techniques such as GC-MS to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Once the reaction is complete (disappearance of the starting alkyne), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[11]
-
Wash the Celite pad with fresh hexane to ensure all the product is collected.[11]
-
The resulting solution contains cis-3-Hexene. The solvent can be carefully removed by distillation if a neat sample is required.
Purification
If the synthesized cis-3-Hexene contains impurities such as the starting alkyne or the corresponding alkane, it can be purified by fractional distillation. The significant difference in boiling points between these compounds allows for their effective separation.
Analytical Characterization
GC-MS is a powerful technique for assessing the purity of cis-3-Hexene and for differentiating it from its isomers.[12][13]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like Agilent J&W CP-Select 624 Hexane for better isomer separation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-150.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of cis-3-Hexene.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution into an NMR tube.
Expected ¹H NMR Chemical Shifts and Coupling Constants:
-
The vinylic protons of cis-alkenes typically show a smaller coupling constant (J = 6-14 Hz) compared to their trans counterparts (J = 11-18 Hz).[14]
-
For cis-3-Hexene, the spectrum is expected to be relatively simple due to its symmetry.
Expected ¹³C NMR Chemical Shifts:
-
The chemical shifts of the carbons in cis-3-Hexene are influenced by their electronic environment. The vinylic carbons will appear in the characteristic alkene region of the spectrum (typically 100-150 ppm).
FTIR spectroscopy can be used to identify the functional groups present in cis-3-Hexene.
Sample Preparation:
-
A neat sample can be analyzed using an ATR-FTIR spectrometer.
-
Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
Expected Absorptions:
-
C-H stretch (sp² hybridized C-H): ~3020 cm⁻¹
-
C-H stretch (sp³ hybridized C-H): ~2850-2960 cm⁻¹
-
C=C stretch: ~1650 cm⁻¹
-
=C-H bend (cis): ~675-730 cm⁻¹
Mandatory Visualizations
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthesis of cis-3-Hexene via Lindlar Hydrogenation.
Caption: Analytical workflow for cis-3-Hexene characterization.
Conclusion
This technical guide has provided a detailed overview of the core fundamental properties of cis-3-Hexene. The tabulated data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is essential for the successful application of cis-3-Hexene in various scientific endeavors.
Disclaimer: The information provided in this document is for research and development purposes only. All experimental procedures should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
References
- 1. CAS 7642-09-3: cis-3-hexene | CymitQuimica [cymitquimica.com]
- 2. cis-3-Hexene | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-hex-3-ene [chembk.com]
- 4. cis-3-Hexene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. cis-3-hexene(7642-09-3) 1H NMR [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
